molecular formula C13H17N3 B1298294 N-cyclohexyl-1H-benzimidazol-2-amine CAS No. 83792-76-1

N-cyclohexyl-1H-benzimidazol-2-amine

Cat. No.: B1298294
CAS No.: 83792-76-1
M. Wt: 215.29 g/mol
InChI Key: PKTNGYZDDOIBKR-UHFFFAOYSA-N
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Description

N-cyclohexyl-1H-benzimidazol-2-amine (NCBA) is a synthetic compound with a wide range of applications in the scientific research field. NCBA has been extensively studied in the past few decades due to its unique properties and potential applications in various areas, such as drug discovery, biochemistry, physiology, and pharmacology. NCBA is a versatile compound that has been used in many laboratory experiments, and its potential for further applications is still being explored.

Scientific Research Applications

Organocatalysis in Synthesis

N-cyclohexyl-1H-benzimidazol-2-amine derivatives have been utilized as organocatalysts in various synthetic processes. For instance, a trans-cyclohexanediamine benzimidazole derivative was used as a hydrogen-bond catalyst in the electrophilic amination of cyclic 1,3-dicarbonyl compounds, achieving high yields and enantioselectivities (Trillo et al., 2014). Additionally, benzimidazole derivatives have been synthesized using commercially available amines as organocatalysts for stereoselective aldol additions (Lafuente et al., 2022).

Cytotoxic and Anticancer Activity

Studies on this compound derivatives have also explored their cytotoxic and potential anticancer properties. A research highlighted the synthesis and evaluation of azetidine-2-one derivatives of 1H-benzimidazole for their antibacterial and cytotoxic activities, with several compounds exhibiting notable effects (Noolvi et al., 2014). Furthermore, a study on N-(1H-imidazoline-2-yl)-1H-benzimidazol-2-amine showed its tautomerism at various temperatures and investigated its electrochemical behavior (Servi et al., 2012).

Applications in Metal Complexes

The ability of this compound derivatives to form complexes with metals like palladium and platinum has been explored, particularly for their potential use in anticancer treatment. Structural and in vitro cytotoxicity studies on 1H-benzimidazol-2-ylmethyl-N-phenyl amine and its metal complexes have been conducted, showing promising results against various cancer cell lines (Abdel Ghani & Mansour, 2011).

Biochemical Analysis

Biochemical Properties

N-cyclohexyl-1H-benzimidazol-2-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of certain enzymes, such as poly (ADP-ribose) polymerase (PARP) and human cytomegalovirus (HCMV) inhibitors . These interactions are primarily due to the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of these enzymes. Additionally, this compound can act as a ligand for specific receptors, modulating their activity and influencing downstream signaling pathways.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . The compound also affects gene expression by modulating transcription factors and other regulatory proteins. In terms of cellular metabolism, this compound can alter the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. The compound can inhibit enzyme activity by binding to the active site and preventing substrate access. For example, its interaction with PARP involves hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition . Additionally, this compound can modulate gene expression by binding to transcription factors and altering their activity. These molecular interactions result in changes in cellular function and overall biochemical processes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels and overall metabolic balance. For example, this compound can inhibit enzymes involved in nucleotide metabolism, affecting DNA synthesis and repair . These interactions highlight the compound’s role in modulating metabolic pathways and cellular function.

Properties

IUPAC Name

N-cyclohexyl-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-2-6-10(7-3-1)14-13-15-11-8-4-5-9-12(11)16-13/h4-5,8-10H,1-3,6-7H2,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTNGYZDDOIBKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358905
Record name N-cyclohexyl-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83792-76-1
Record name N-cyclohexyl-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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